molecular formula C11H15IN2O B1298615 N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 677327-29-6

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No. B1298615
M. Wt: 318.15 g/mol
InChI Key: LRQWADXLVLGBSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives has been a subject of interest due to their potential applications in drug development and material science. In the context of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, although not directly synthesized in the provided studies, related compounds have been developed. For instance, a series of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides were synthesized and characterized using various spectroscopic techniques . Similarly, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide was radiolabeled with 123I, indicating the feasibility of introducing iodine into pyridinecarboxamide structures . These studies suggest that the synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide would likely involve comparable techniques, such as halogenation to introduce the iodine atom and amidation to attach the propionamide group.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical and biological properties. X-ray single crystal diffraction was used to determine the structure of the synthesized 1,4-dihydropyridines, and DFT calculations provided insights into the molecular frontier orbitals and electronic absorption and emission spectra . These techniques could be applied to N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide to gain a comprehensive understanding of its molecular structure and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is influenced by the presence of functional groups and substituents on the pyridine ring. The iodine atom in N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide, for example, allowed for radiolabeling through anionic isotopic exchange . This indicates that the iodine substituent in N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide could also partake in similar reactions, potentially enabling its use in radiolabeling or other iodine-mediated chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. The synthesized 1,4-dihydropyridines exhibited specific optical properties, as revealed by UV and fluorescence spectroscopy . The solubility and thermal properties of polyamides containing pyridyl moieties were also characterized, showing good solubility in polar solvents and providing information on their thermal stability . These findings can be extrapolated to predict that N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide would have distinct optical properties and solubility characteristics, which could be further investigated using similar analytical methods.

Scientific Research Applications

Activation of Dioxygen by Mononuclear Non-heme Iron Complexes The research explores the activation of dioxygen by iron(ii) complexes, which is crucial for understanding enzymatic systems' oxygen activation mechanisms. An iron complex, when reacted with dioxygen, undergoes a transformation indicative of reductive activation, resembling natural enzymatic processes. This insight contributes to bioinorganic chemistry, particularly in mimicking and understanding oxygen activation in biological systems (Martinho, Blain, & Banse, 2010).

Reactions of Magnesiated Bases with Substituted Pyridines This study focuses on the chemical behavior of substituted pyridines in the presence of magnesiated bases, leading to deprotonation and subsequent chemical transformations. The research provides valuable insights into the synthesis of pyridine derivatives, which are essential in pharmaceuticals and organic synthesis (Bonnet, Mongin, Trécourt, & Quéguiner, 2001).

Synthesis and Structural Characterization of Interaction Products The study investigates the interaction between 5-trifluoromethyl-pyridine-2-thione and iodine, providing insights into the structural characterization of the resulting complex. This research is relevant for the development of new materials and understanding molecular interactions, particularly in designing potential antithyroid drugs (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Utility of Enaminonitriles in Heterocyclic Synthesis Exploring the utility of enaminonitriles for synthesizing pyrazole, pyridine, and pyrimidine derivatives, this research contributes to the field of heterocyclic chemistry. These findings are crucial for pharmaceutical chemistry, where such heterocycles play a significant role in drug design and development (Fadda, Etman, El-Seidy, & Elattar, 2012).

properties

IUPAC Name

N-(5-iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQWADXLVLGBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359637
Record name N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

CAS RN

677327-29-6
Record name N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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